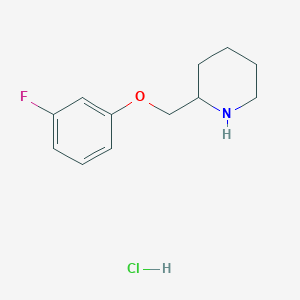

2-((3-Fluorophenoxy)methyl)piperidine hydrochloride

描述

属性

IUPAC Name |

2-[(3-fluorophenoxy)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO.ClH/c13-10-4-3-6-12(8-10)15-9-11-5-1-2-7-14-11;/h3-4,6,8,11,14H,1-2,5,7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZAWFRMIPKCOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)COC2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 2-((3-Fluorophenoxy)methyl)piperidine hydrochloride typically involves nucleophilic substitution reactions, where a piperidine derivative reacts with a (3-fluorophenoxy)methyl halide (commonly chloride or bromide). The process is generally performed in two main steps:

Detailed Preparation Methods

Stepwise Synthesis Overview

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Piperidine, (3-fluorophenoxy)methyl chloride or bromide, base (e.g., potassium carbonate), solvent (e.g., acetonitrile, DMF) | Nucleophilic substitution to form 2-((3-fluorophenoxy)methyl)piperidine |

| 2 | Hydrogen chloride (g) or HCl in ether | Conversion of the free base to the hydrochloride salt |

Step 1: Nucleophilic Substitution (Ether Formation)

- Reactants: Piperidine and (3-fluorophenoxy)methyl chloride (or bromide)

- Base: Potassium carbonate or sodium hydride is commonly used to deprotonate the piperidine nitrogen, enhancing nucleophilicity.

- Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide are preferred for facilitating the substitution.

- Reaction Conditions: The mixture is typically stirred at elevated temperatures (50–90°C) for several hours until completion, monitored by TLC or HPLC.

- Reaction Equation:

$$

\text{Piperidine} + \text{(3-fluorophenoxy)methyl chloride} \rightarrow \text{2-((3-fluorophenoxy)methyl)piperidine} + \text{HCl}

$$

Step 2: Salt Formation

- Conversion: The free base is dissolved in an organic solvent (e.g., diethyl ether), and a solution of hydrogen chloride gas or HCl in ether is added dropwise.

- Isolation: The hydrochloride salt precipitates out and is collected by filtration, washed, and dried under vacuum.

Alternative Synthetic Approaches

While the above method is the most direct, alternative routes may involve:

- Reductive Amination: If the (3-fluorophenoxy)methyl group is introduced as an aldehyde, reductive amination with piperidine can be performed, followed by acidification to yield the hydrochloride salt.

- Protecting Group Strategies: In cases where the piperidine nitrogen is sensitive to alkylation, a protecting group (e.g., Boc) may be temporarily introduced and later removed under acidic conditions.

Data Table: Typical Reaction Conditions and Yields

| Method | Key Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | Piperidine, (3-fluorophenoxy)methyl Cl | Acetonitrile | 60–80°C | 6–12 h | 65–85 | Most common, scalable |

| Reductive amination | (3-fluorophenoxy)methyl aldehyde, piperidine, NaBH3CN | MeOH | RT–40°C | 8–16 h | 55–75 | For aldehyde intermediates |

| Salt formation | Free base, HCl (gas or in ether) | Ether | 0–25°C | 1–2 h | >95 | Quantitative, simple workup |

Research Findings and Notes

- Reaction Selectivity: The nucleophilic substitution method is highly selective for the formation of the desired ether linkage, with minimal side products when using anhydrous conditions and excess base.

- Purification: The crude product is typically purified by recrystallization from ethanol or by column chromatography before salt formation.

- Analytical Characterization: The final hydrochloride salt is characterized by NMR, IR, and mass spectrometry to confirm structure and purity.

- Process Scalability: The described methods are amenable to scale-up for research and industrial applications, with yields remaining consistent at larger batch sizes.

Summary Table: Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Nucleophilic substitution | High yield, straightforward, scalable | Requires pure starting materials |

| Reductive amination | Useful for aldehyde intermediates | Lower yield, more steps |

| Salt formation | Simple, quantitative, enhances stability | Requires dry conditions for purity |

化学反应分析

Types of Reactions

2-((3-Fluorophenoxy)methyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

科学研究应用

2-((3-Fluorophenoxy)methyl)piperidine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological pathways and mechanisms.

Medicine: It serves as a precursor for the development of pharmaceutical drugs.

Industry: The compound is used in the production of various industrial chemicals and materials.

作用机制

The mechanism of action of 2-((3-Fluorophenoxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

相似化合物的比较

Structural and Physicochemical Comparisons

The table below compares key structural features and properties of 2-((3-Fluorophenoxy)methyl)piperidine hydrochloride with analogous piperidine derivatives:

Key Observations :

- Substituent Position: The 2-position substitution in the target compound may confer steric and electronic effects distinct from 4-position analogs (e.g., 4-(3-fluorophenoxy)piperidine HCl) .

- Electron-Withdrawing Groups : Fluorine and trifluoromethyl groups enhance metabolic stability and influence binding affinity through electronic effects .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-((3-Fluorophenoxy)methyl)piperidine hydrochloride, and how can reaction conditions be optimized for high yield?

- Methodological Answer :

-

Step 1 : Start with 3-fluorophenol and a piperidine precursor (e.g., piperidinemethanol). React via nucleophilic substitution using a base (e.g., K₂CO₃) in anhydrous ethanol at 60–80°C for 6–12 hours .

-

Step 2 : Purify the intermediate via column chromatography (silica gel, ethyl acetate/hexane gradient).

-

Step 3 : Form the hydrochloride salt by treating with HCl gas in diethyl ether, followed by recrystallization in ethanol/water .

-

Optimization : Adjust stoichiometry (1.2:1 molar ratio of 3-fluorophenol to piperidine derivative) and use microwave-assisted synthesis to reduce reaction time .

Reaction Parameter Typical Conditions Yield Range Solvent Anhydrous ethanol 70–85% Temperature 60–80°C Catalyst/Base K₂CO₃

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the piperidine ring (δ 1.4–3.0 ppm for CH₂ groups) and fluorophenoxy moiety (δ 6.5–7.2 ppm for aromatic protons) .

- ¹⁹F NMR : Identify the fluorine substituent (δ -110 to -120 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 244.1) .

- X-ray Crystallography : Resolve stereochemical ambiguities in the piperidine ring .

Q. What purification methods are most suitable for isolating this compound with ≥95% purity?

- Methodological Answer :

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for intermediates .

- Recrystallization : Dissolve the crude product in hot ethanol, then slowly add water to induce crystallization .

- HPLC : For final purity validation, employ a C18 column with acetonitrile/water (0.1% TFA) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition states for nucleophilic substitution reactions to predict regioselectivity .

- Reaction Path Search : Use software like GRRM to explore alternative pathways (e.g., cyclization vs. elimination) .

- Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to optimize reaction media for yield improvement .

Q. What strategies are recommended for resolving contradictions in biological activity data across different assay systems for this compound?

- Methodological Answer :

- Purity Analysis : Perform HPLC with UV/Vis detection to rule out impurities (>99% purity required) .

- Solubility Testing : Assess solubility in PBS (pH 7.4) and DMSO; use salt forms (e.g., hydrochloride) for aqueous assays .

- Stereochemical Confirmation : Employ chiral chromatography (e.g., Chiralpak AD-H) to isolate enantiomers and test activity separately .

Q. How does the introduction of a 3-fluorophenoxy group influence the compound's interaction with biological targets compared to other halogenated derivatives?

- Methodological Answer :

-

Structure-Activity Relationship (SAR) : Compare binding affinities (e.g., IC₅₀) against serotonin receptors using radioligand assays:

-

Fluoro : Higher electronegativity enhances hydrogen bonding vs. chloro (larger size) or iodo (lower electronegativity) .

-

Molecular Dynamics Simulations : Model interactions with receptor pockets (e.g., 5-HT₂A) to identify key residues affected by fluorine .

Derivative 5-HT₂A IC₅₀ (nM) LogP 3-Fluoro 12 ± 1.5 2.3 3-Chloro 28 ± 3.2 2.8 3-Iodo 45 ± 4.1 3.1

Q. What experimental approaches can elucidate the metabolic stability of this compound in preclinical models?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate with rat liver microsomes (RLM) and NADPH; monitor parent compound depletion via LC-MS .

- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .

- In Vivo Pharmacokinetics : Administer intravenously (1 mg/kg) to Sprague-Dawley rats; measure plasma half-life (t₁/₂) and AUC .

Safety and Compliance

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Storage : Keep at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .

- Spill Management : Use vermiculite to absorb spills; dispose as hazardous waste under EPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。